molecular formula C15H22BrN3O2 B15237809 Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B15237809
M. Wt: 356.26 g/mol
InChI Key: QQMQYTRKHYMWKW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate is a brominated pyridine derivative featuring a piperidine backbone protected by a tert-butyloxycarbonyl (Boc) group. The compound’s structure includes a 6-amino-5-bromopyridin-3-yl substituent, which confers unique electronic and steric properties. This scaffold is commonly utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules .

Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)13(17)18-9-11/h8-10H,4-7H2,1-3H3,(H2,17,18)

InChI Key

QQMQYTRKHYMWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(N=C2)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromopyridine moieties play a crucial role in its binding affinity and reactivity . The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

tert-Butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate (CAS: 1820614-58-1)
  • Key Differences: Replaces the 6-amino and 5-bromo groups with 6-acetamido and 5-methyl substituents.
  • The methyl group at position 5 decreases molecular weight (ΔMW ≈ -65 g/mol) and lipophilicity (logP reduction) relative to bromine.
  • Applications : Likely serves as a precursor for acetylated analogs in drug discovery, where metabolic stability is prioritized over reactivity .
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
  • Key Differences : Substitutes the pyridine ring with a pyrazine heterocycle and replaces bromine with chlorine.
  • Impact on Properties :
    • Pyrazine’s electron-deficient nature enhances π-π stacking interactions, while chlorine (vs. bromine) reduces polarizability and halogen-bonding strength.
    • Lower molecular weight (ΔMW ≈ -45 g/mol) compared to the brominated analog.
  • Applications: Potential use in antiviral or antibacterial agents due to pyrazine’s prevalence in such scaffolds .
tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
  • Key Differences: Incorporates a dihydroquinoline ring instead of pyridine.
  • Impact on Properties: The fused quinoline system increases aromatic surface area, enhancing hydrophobic interactions. Bromine’s presence retains cross-coupling utility but adds steric complexity.
  • Applications : Suitable for targeting G-protein-coupled receptors (GPCRs) or epigenetic regulators .

Structural and Functional Data Table

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound (N/A) 6-amino, 5-bromo, pyridine ~353.25 High reactivity (Br), H-bond donor (NH₂) Kinase inhibitors, PROTAC intermediates
tert-Butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate (1820614-58-1) 6-acetamido, 5-methyl, pyridine ~348.41 Steric bulk, metabolic stability Acetylated drug analogs
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (N/A) 6-Cl, pyrazine ~308.79 Electron-deficient, moderate halogen bonding Antivirals, antibacterials
tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (N/A) 6-Br, dihydroquinoline ~393.29 Hydrophobic, rigid scaffold GPCR ligands, epigenetic modulators

Research Findings and Implications

  • Reactivity : The bromine atom in the target compound enables efficient cross-coupling reactions, making it superior to chloro or methyl analogs in synthesizing complex architectures (e.g., biaryl motifs) .
  • Binding Interactions: The amino group’s hydrogen-bonding capability enhances target affinity in kinase inhibitors, whereas acetamido or pyrazine-based analogs may prioritize solubility or metabolic resistance .
  • Synthetic Utility : Compounds like the target are critical intermediates in PROTAC development, where modularity and functional group compatibility are essential .

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